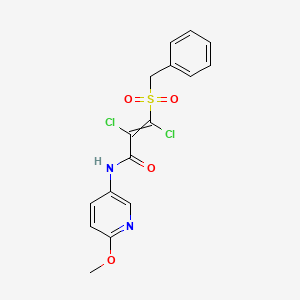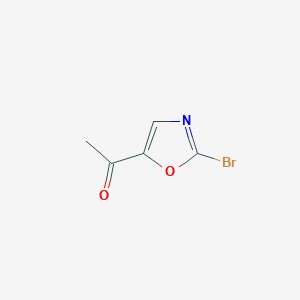
Neodymium(Iii) 2,4-Pentanedionate (Reo)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium(III) 2,4-pentanedionate, also known as neodymium acetylacetonate, is a coordination compound with the chemical formula C15H21NdO6. It is a rare earth metal complex where neodymium is coordinated with three 2,4-pentanedionate ligands. This compound is commonly used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Neodymium(III) 2,4-pentanedionate can be synthesized by reacting neodymium chloride with acetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
NdCl3+3C5H8O2+3NaOH→Nd(C5H7O2)3+3NaCl+3H2O
Industrial Production Methods
In industrial settings, neodymium(III) 2,4-pentanedionate is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
Neodymium(III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state neodymium complexes.
Reduction: It can be reduced to form lower oxidation state neodymium complexes.
Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield neodymium(IV) complexes, while reduction may produce neodymium(II) complexes. Substitution reactions result in the formation of new neodymium complexes with different ligands.
科学的研究の応用
Neodymium(III) 2,4-pentanedionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is utilized in the study of biological systems and as a probe for investigating metal-ligand interactions.
Industry: Neodymium(III) 2,4-pentanedionate is employed in the production of high-performance magnets, optical materials, and electronic devices.
作用機序
The mechanism of action of neodymium(III) 2,4-pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The neodymium ion acts as a Lewis acid, accepting electron pairs from the ligands. This coordination can influence the reactivity and properties of the compound, making it useful in catalytic and other applications. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
類似化合物との比較
Similar Compounds
- Lanthanum(III) 2,4-pentanedionate
- Cerium(III) 2,4-pentanedionate
- Praseodymium(III) 2,4-pentanedionate
Uniqueness
Neodymium(III) 2,4-pentanedionate is unique due to its specific electronic configuration and the resulting magnetic and optical properties. Compared to other rare earth metal 2,4-pentanedionates, neodymium(III) 2,4-pentanedionate exhibits distinct catalytic activity and stability, making it particularly valuable in various applications.
特性
分子式 |
C15H21NdO6 |
|---|---|
分子量 |
441.56 g/mol |
IUPAC名 |
neodymium(3+);4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
InChIキー |
BDEXOUZTFQVNOF-UHFFFAOYSA-K |
正規SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Nd+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)
![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)

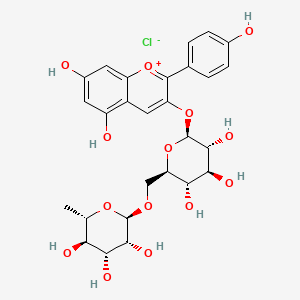
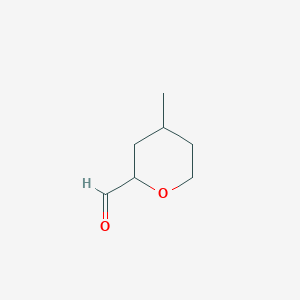



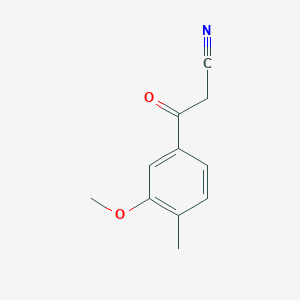
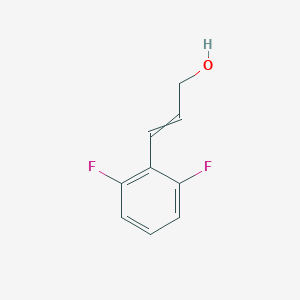
![3-[(3-Bromophenyl)methyl]piperidine](/img/structure/B12435295.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B12435297.png)
